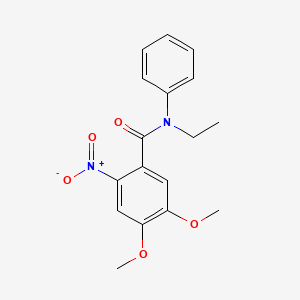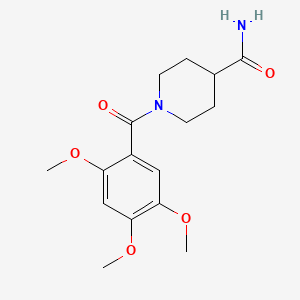
3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide, also known as BDFM, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase CK2, which is involved in a wide range of cellular processes including cell growth and proliferation, apoptosis, and DNA repair.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide involves its ability to inhibit the activity of CK2, which is a serine/threonine protein kinase that is involved in a wide range of cellular processes. CK2 has been shown to be overexpressed in many types of cancer, making it a potential target for cancer therapy. 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide inhibits cell growth and induces apoptosis by inhibiting the activity of CK2. In models of neurodegenerative diseases, 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Furthermore, 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide has several advantages for lab experiments, including its high purity and availability. Furthermore, its ability to inhibit the activity of CK2 makes it a useful tool for studying the role of CK2 in various cellular processes. However, 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide also has limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide. One area of research is the development of 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide derivatives with improved potency and selectivity for CK2 inhibition. Another area of research is the development of 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Furthermore, the role of CK2 in various cellular processes is still not fully understood, and further research on the role of CK2 and its inhibitors such as 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide is needed to fully elucidate its function in cellular processes.
Métodos De Síntesis
The synthesis of 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide involves several steps, starting with the reaction of 2,4-difluoroaniline with 3-bromobenzoyl chloride to form 3-bromo-N-(2,4-difluorophenyl)benzamide. This intermediate is then reacted with methoxyamine hydrochloride to form the final product, 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide. The synthesis of 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide has been optimized to yield high purity and high yield, making it a readily available compound for research purposes.
Aplicaciones Científicas De Investigación
3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases. As a CK2 inhibitor, 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide has been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition, 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c1-20-13-5-2-8(6-10(13)15)14(19)18-12-4-3-9(16)7-11(12)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVPRHBLYGBCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)





![ethyl 2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5784092.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5784095.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5784102.png)
![N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5784105.png)



![4-bromo-N'-[(2,6-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784133.png)